molecular formula C15H20O B14654700 5-Cyclohexyl-2,3-dihydro-1H-inden-1-ol CAS No. 52345-27-4

5-Cyclohexyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B14654700
CAS No.: 52345-27-4
M. Wt: 216.32 g/mol
InChI Key: PHTCYNUDMDYNGW-UHFFFAOYSA-N
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Description

5-Cyclohexyl-2,3-dihydro-1H-inden-1-ol: is an organic compound with the molecular formula C15H20O It is a derivative of indan, featuring a cyclohexyl group attached to the indan structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylbenzene and other reagents.

    Cyclization: The cyclohexylbenzene undergoes cyclization to form the indan structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of various substituted indan derivatives.

Scientific Research Applications

5-Cyclohexyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-ol: A similar compound with a different substituent group.

    1-Indanol: Another indan derivative with a hydroxyl group at a different position.

    5-Chloro-2,3-dihydro-1H-inden-1-one: A chlorinated derivative of indan.

Uniqueness

5-Cyclohexyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties compared to other indan derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

52345-27-4

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

5-cyclohexyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C15H20O/c16-15-9-7-13-10-12(6-8-14(13)15)11-4-2-1-3-5-11/h6,8,10-11,15-16H,1-5,7,9H2

InChI Key

PHTCYNUDMDYNGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)O

Origin of Product

United States

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